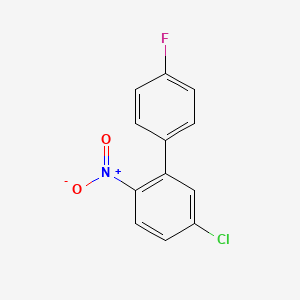

5-Chloro-4'-fluoro-2-nitrobiphenyl

Description

Contextualization within Halogenated Aromatic Compound Research

Halogenated aromatic compounds, which contain one or more halogen atoms (F, Cl, Br, I) attached to an aromatic ring, are a cornerstone of modern organic chemistry. encyclopedia.pub The introduction of halogens can profoundly alter a molecule's reactivity, lipophilicity, and metabolic stability. Research in this area is extensive, covering synthesis, reactions, and environmental impact. nih.govnih.gov

Overview of Nitrobiphenyl Chemical Space and Research Significance

The nitrobiphenyl chemical space is defined by the variety of isomers and substituted derivatives of biphenyls containing a nitro group. The nitro group is a strong electron-withdrawing group, which significantly impacts the electronic characteristics of the aromatic rings. Nitrobiphenyls, such as 2-nitrobiphenyl (B167123) and 4-nitrobiphenyl (B1678912), are important synthetic intermediates. gre.ac.ukacs.org For instance, the nitro group can be readily reduced to an amino group (–NH2), providing a pathway to aminobiphenyls, which are precursors to dyes, pharmaceuticals, and antioxidants. acs.org

4'-Chloro-2-nitrobiphenyl (B3055000), a structurally related compound, is a key intermediate in the synthesis of the fungicide boscalid, highlighting the industrial relevance of this class of molecules. patsnap.com The position of the nitro group is critical; in 2-nitrobiphenyl, its proximity to the biphenyl (B1667301) linkage can induce steric hindrance, forcing the phenyl rings to twist relative to each other. This phenomenon, known as atropisomerism, can lead to chiral molecules even without a stereocenter. orgsyn.org 5-Chloro-4'-fluoro-2-nitrobiphenyl, with its nitro group at the 2-position, is expected to exhibit such conformational behavior.

Historical Development of Research on Substituted Biphenyl Systems

The study of substituted biphenyls has a rich history, evolving from early investigations of their structure to the development of sophisticated synthetic methods. A pivotal moment in this history was the discovery and development of palladium-catalyzed cross-coupling reactions, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the Nobel Prize in Chemistry in 2010. wikipedia.org

The Suzuki-Miyaura coupling, first reported in 1979, revolutionized the synthesis of biphenyls and other biaryl compounds. wikipedia.orglibretexts.org This reaction, which couples an organoboron compound with an organohalide, offers a highly efficient and versatile method for creating C-C bonds with excellent functional group tolerance. encyclopedia.publibretexts.org This development made a vast array of substituted biphenyls, which were previously difficult to access, readily available for study. gre.ac.uk Consequently, researchers have been able to generate large libraries of substituted biphenyls to screen for biological activity, leading to new discoveries in drug design. gre.ac.uk The synthesis of a complex molecule like this compound would typically employ such a cross-coupling strategy, likely involving a reaction between a substituted halobenzene and a substituted phenylboronic acid. google.com

Data Tables

Table 1: Calculated Physicochemical Properties of a Structurally Similar Compound

| Property | Value | Source |

| Molecular Formula | C₆H₄ClFN₂O₂ | PubChem |

| Molecular Weight | 190.56 g/mol | PubChem |

| XLogP3 | 2.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 71.8 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

Note: These properties are for 5-Chloro-4-fluoro-2-nitroaniline and are algorithmically calculated. nih.gov

Table 2: Comparison of Related Biphenyl Compounds

This table compares key features of nitrobiphenyl and its halogenated derivatives to illustrate the influence of different substituents.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Features |

| 2-Nitrobiphenyl | C₁₂H₉NO₂ | 199.20 | Parent nitrobiphenyl structure; precursor for dyes and polymers. gre.ac.uk |

| 4-Nitrobiphenyl | C₁₂H₉NO₂ | 199.20 | Isomer of 2-nitrobiphenyl; precursor to the antioxidant 4-aminobiphenyl. acs.org |

| 4'-Chloro-2-nitrobiphenyl | C₁₂H₈ClNO₂ | 233.65 | A chlorinated analogue; key intermediate for the fungicide boscalid. patsnap.com |

| Polychlorinated biphenyls (PCBs) | Varies | Varies | Class of compounds known for industrial use and environmental persistence. taylorandfrancis.com |

Structure

3D Structure

Properties

Molecular Formula |

C12H7ClFNO2 |

|---|---|

Molecular Weight |

251.64 g/mol |

IUPAC Name |

4-chloro-2-(4-fluorophenyl)-1-nitrobenzene |

InChI |

InChI=1S/C12H7ClFNO2/c13-9-3-6-12(15(16)17)11(7-9)8-1-4-10(14)5-2-8/h1-7H |

InChI Key |

JCVCFWZKJXHXIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)[N+](=O)[O-])F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 4 Fluoro 2 Nitrobiphenyl

Direct Synthetic Routes

The direct formation of the biaryl scaffold of 5-Chloro-4'-fluoro-2-nitrobiphenyl is most prominently achieved through carbon-carbon bond-forming reactions, particularly palladium-catalyzed cross-couplings. Alternative strategies such as dehydrogenative aromatization and nucleophilic aromatic substitution also present viable, though less commonly documented, pathways.

Cross-Coupling Reactions for Biphenyl (B1667301) Formation

Cross-coupling reactions are the cornerstone of modern biphenyl synthesis due to their efficiency, substrate tolerance, and well-understood mechanisms. The Suzuki-Miyaura and Ullmann couplings are the most relevant methods for constructing the this compound core.

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.org For the synthesis of this compound, this typically involves the reaction of a halogenated 5-chloro-2-nitrobenzene derivative with 4-fluorophenylboronic acid.

The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid derivative (activated by a base), and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. libretexts.org

A plausible and efficient route is the coupling of 1-bromo-5-chloro-2-nitrobenzene with 4-fluorophenylboronic acid. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. Modern phosphine (B1218219) ligands, particularly bulky and electron-rich ones, have proven effective in facilitating the coupling of challenging substrates, including those with deactivating nitro groups or sterically hindered positions. researchgate.net Research on the synthesis of the closely related compound, 4'-chloro-2-nitrobiphenyl (B3055000), has demonstrated high efficiency using specialized indenylphosphine ligands or palladacycle catalysts, achieving yields of up to 95%. researchgate.netgoogle.com

Table 1: Representative Conditions for Suzuki-Miyaura Synthesis of Substituted Nitrobiphenyls

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Aryl Halide | 1-Bromo-5-chloro-2-nitrobenzene | Commercially available or accessible precursor. aobchem.com |

| Boronic Acid | 4-Fluorophenylboronic acid | Key reagent to introduce the 4-fluorophenyl moiety. ontosight.aichemimpex.com |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle | Common and effective palladium sources. researchgate.netgoogle.com |

| Ligand | Buchwald-type phosphine (e.g., SPhos) or specialized indenylphosphine | Bulky, electron-rich ligands enhance catalytic activity for hindered/deactivated substrates. researchgate.net |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Activates the boronic acid for transmetalation. google.com |

| Solvent | Toluene (B28343), Dioxane, or THF/Water mixture | Common solvents for Suzuki couplings. |

| Temperature | 80-110 °C | Sufficient thermal energy to drive the catalytic cycle. |

| Yield | >90% (expected) | Based on yields for structurally similar compounds. researchgate.net |

The classical Ullmann reaction involves the copper-mediated coupling of two aryl halides at elevated temperatures. While historically significant, this method often requires harsh conditions and stoichiometric amounts of copper, and can result in lower yields and side products compared to palladium-catalyzed methods.

For the synthesis of an unsymmetrical biphenyl like this compound, a modified Ullmann-type reaction would be employed, coupling two different aryl halides, such as 1-iodo-5-chloro-2-nitrobenzene and 4-fluoroiodobenzene. The higher reactivity of the iodo-substituent is generally preferred. The reaction mechanism is thought to involve the formation of an organocopper intermediate.

Table 2: General Conditions for Ullmann-type Biphenyl Synthesis

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Aryl Halide 1 | 1-Iodo-5-chloro-2-nitrobenzene | The iodo group is more reactive in Ullmann couplings. |

| Aryl Halide 2 | 4-Fluoroiodobenzene or 4-Fluorobromobenzene | Coupling partner. |

| Metal | Copper powder, Cu(I) salts (e.g., CuI) | The essential mediator/catalyst for the reaction. |

| Solvent | DMF, NMP, or no solvent (neat) | High-boiling polar aprotic solvents are typically used. |

| Temperature | 150-220 °C | High thermal energy is required to overcome the activation barrier. |

| Additives | Ligands (e.g., phenanthroline) can sometimes improve yields. | Can stabilize copper intermediates and facilitate the reaction. |

Dehydrogenation Aromatization Approaches

Dehydrogenation aromatization has emerged as a powerful strategy for synthesizing arenes and biaryls from saturated or partially saturated cyclic precursors. This approach can be particularly useful in industrial settings. A patented method for the synthesis of the analogous 4'-chloro-2-nitrobiphenyl utilizes this strategy by starting with 1-chloro-4-(6-nitrocyclohex-3-enyl)-benzene. This precursor undergoes dehydrogenation using a metal-doped manganese dioxide oxidant to yield the final aromatic biphenyl with high yield (81-85%).

Applying this to this compound would necessitate the synthesis of a corresponding complex precursor, likely through a Diels-Alder reaction between a substituted nitroalkene and a diene, followed by the final aromatization step. While potent, the synthesis of the specific starting materials for this route is not widely described in academic literature.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) offers another, albeit less direct, pathway. The formation of the biphenyl C-C bond via SNAr is challenging. A more plausible strategy involves using SNAr to synthesize a key precursor. For instance, 2,4-dichloronitrobenzene (B57281) can react with an alkali metal hydroxide (B78521) in an aprotic polar solvent like DMSO to selectively replace the chlorine at the C4 position, yielding 5-chloro-2-nitrophenol. google.com This phenol (B47542) can then be converted into a triflate, which is an excellent leaving group for subsequent palladium-catalyzed cross-coupling reactions.

The SNAr mechanism relies on the presence of strong electron-withdrawing groups (like the nitro group) positioned ortho or para to a leaving group (like a halogen). libretexts.org The electron-withdrawing group activates the ring towards nucleophilic attack and stabilizes the resulting negative charge in a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent loss of the leaving group restores aromaticity. For 2,4-dichloronitrobenzene, the nitro group at C1 activates both the C2 and C4 positions, but the substitution typically occurs at the para-position (C4) under controlled conditions.

Precursor Synthesis and Functional Group Interconversions

The availability of key starting materials is crucial for the successful synthesis of the target compound. The primary precursors are a halogenated 5-chloro-2-nitrobenzene and 4-fluorophenylboronic acid.

Synthesis of 1-Bromo-5-chloro-2-nitrobenzene: A common route to polysubstituted benzenes involves a sequence of electrophilic aromatic substitution reactions, where the directing effects of the existing substituents must be carefully considered. libretexts.org One potential synthesis starts with 1-bromo-3-chlorobenzene. Nitration of this starting material using a standard mixture of nitric acid and sulfuric acid would be expected to yield a mixture of isomers. The bromine (weakly deactivating) and chlorine (weakly deactivating) are ortho, para-directors. The major product would likely be 1-bromo-3-chloro-5-nitrobenzene, with the nitro group directed to the position meta to both halogens. A more direct route may involve the Sandmeyer reaction starting from 5-chloro-2-nitroaniline, which itself can be synthesized from 3-chloroaniline (B41212) via formylation, nitration, and hydrolysis. chemicalbook.com

Synthesis of 4-Fluorophenylboronic acid: This is a common and commercially available reagent. Its synthesis is typically achieved via a Grignard reaction. 1-Bromo-4-fluorobenzene is reacted with magnesium metal to form the Grignard reagent, 4-fluorophenylmagnesium bromide. This organometallic species is then treated with a trialkyl borate (B1201080), such as trimethyl borate, at low temperature. The final step is an acidic aqueous workup, which hydrolyzes the borate ester to afford 4-fluorophenylboronic acid. ontosight.ai

Nitration of Biphenyl Derivatives

The introduction of a nitro group onto a biphenyl scaffold is a fundamental transformation. In the context of synthesizing this compound, a plausible route involves the nitration of a pre-formed 4-chloro-4'-fluorobiphenyl. The directing effects of the existing chloro and fluoro substituents are crucial in determining the position of the incoming nitro group.

Typically, nitration is achieved using a mixture of nitric acid and sulfuric acid. wikipedia.orgrsc.org The reaction conditions, such as temperature and concentration of the nitrating agent, must be carefully controlled to favor the formation of the desired 2-nitro isomer and minimize the production of other isomers. For instance, the industrial preparation of 4-nitrochlorobenzene from chlorobenzene (B131634) yields a mixture of 2- and 4-nitro isomers, which then require separation. wikipedia.org A similar isomeric mixture would be expected in the nitration of 4-chloro-4'-fluorobiphenyl.

In some cases, alternative nitrating agents can offer improved selectivity. Furthermore, bacterial nitration has been observed in the metabolism of 4-chlorobiphenyl, leading to hydroxylated and nitrated products, though this is not a common synthetic method. nih.gov

Halogenation Techniques for Biphenyl Systems

If starting from a non-halogenated biphenyl, selective chlorination and fluorination would be required. Electrophilic aromatic substitution is a common method for introducing halogens. mt.com However, controlling the regioselectivity to obtain the desired 5-chloro and 4'-fluoro substitution pattern can be challenging.

Alternatively, the synthesis can start from halogenated precursors. For example, a Suzuki-Miyaura coupling reaction between a chloronitrobenzene derivative and a fluorophenylboronic acid is a more direct approach. This strategy is often preferred as it avoids the need for selective halogenation of the biphenyl core.

Reduction of Nitro Groups to Amino Derivatives in Biphenyls

The reduction of the nitro group in 2-nitrobiphenyl (B167123) derivatives to an amino group is a common and important transformation, as the resulting aniline (B41778) can be a precursor for further functionalization. masterorganicchemistry.comwikipedia.org This reduction can be achieved through various methods, including catalytic hydrogenation or the use of metal reductants in acidic media. masterorganicchemistry.comresearchgate.net

Commonly used catalysts for hydrogenation include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. masterorganicchemistry.comwikipedia.org These reactions are typically carried out under a hydrogen atmosphere. Alternatively, metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for this reduction. masterorganicchemistry.com The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. researchgate.net For instance, certain conditions can selectively reduce the nitro group without affecting other reducible moieties.

The resulting amino-biphenyl derivative can then be used in a variety of subsequent reactions, such as diazotization followed by substitution, to introduce other functional groups.

Oxidation Reactions in Biphenyl Synthesis

Oxidation reactions can play a role in biphenyl synthesis, either in the formation of the biphenyl core or in the modification of substituents. One approach to forming the biphenyl linkage is through the oxidative coupling of two aryl precursors.

In the context of preparing this compound, a patented method describes the dehydrogenation aromatization of 1-chloro-4-(6-nitrocyclohex-3-enyl)-benzene using a metal-ion-doped manganese dioxide as an oxidizing agent to yield 4'-chloro-2-nitrobiphenyl. patsnap.com This indicates that oxidation can be a key step in forming the aromatic biphenyl system from a partially saturated precursor.

Additionally, domino reactions involving an oxidation step followed by a cross-coupling reaction have been developed. For example, a domino oxidation-Suzuki-Miyaura cross-coupling of benzyl (B1604629) alcohols with phenylboronic acid has been reported, showcasing the integration of oxidation into the biphenyl synthesis workflow. nih.gov

Optimization of Reaction Conditions and Synthetic Yields

The efficiency of biphenyl synthesis, particularly through cross-coupling reactions like the Suzuki-Miyaura coupling, is highly dependent on the reaction conditions. youtube.com Optimizing these parameters is crucial for maximizing the yield and purity of this compound.

A plausible and efficient route to this compound is the Suzuki-Miyaura cross-coupling of a suitable boronic acid or its ester with an aryl halide. For this specific target molecule, the coupling partners could be (4-fluorophenyl)boronic acid and 1-bromo-5-chloro-2-nitrobenzene, or alternatively, (5-chloro-2-nitrophenyl)boronic acid and 1-bromo-4-fluorobenzene. The presence of a nitro group in the ortho position can sometimes present challenges in Suzuki couplings. nih.govacs.org

Catalyst Selection and Loading Effects

The choice of the palladium catalyst and its associated ligands is a critical factor in the success of Suzuki-Miyaura reactions. mdpi.com Different palladium sources, such as palladium acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can be used. thieme-connect.de The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) and more sterically demanding biaryl phosphines, are commonly employed. nih.govacs.org

The catalyst loading, typically in the range of 0.1 to 5 mol%, also significantly impacts the reaction efficiency and cost. thieme-connect.de Lowering the catalyst loading is desirable for large-scale synthesis, but this requires a highly active catalytic system. The selection of the optimal catalyst and ligand system often involves screening various combinations to find the one that provides the highest yield and selectivity for the desired product. gre.ac.uk

Table 1: Effect of Different Catalysts on Suzuki-Miyaura Coupling Yields

| Catalyst System | Aryl Halide | Boronic Acid | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / PPh₃ | 4-bromoanisole | phenylboronic acid | 95 | mdpi.com |

| Pd-NHC complex | 1-chloro-2,3,4,5,6-pentafluorobenzene | phenylboronic acid | 60 | thieme-connect.de |

This table presents illustrative data from similar reactions to highlight the impact of catalyst choice.

Solvent Systems and Co-solvent Impact on Reaction Efficiency

The solvent system plays a multifaceted role in Suzuki-Miyaura cross-coupling reactions, influencing catalyst solubility, reaction rate, and even selectivity. researchgate.netwhiterose.ac.uk A wide range of solvents can be employed, from nonpolar solvents like toluene and dioxane to polar aprotic solvents such as dimethylformamide (DMF) and polar protic solvents like alcohols and water. whiterose.ac.ukresearchgate.net

The choice of solvent is often linked to the nature of the catalyst and the substrates. whiterose.ac.uk For instance, less polar solvents are often paired with catalysts like Pd(PPh₃)₄, while highly polar solvents may be more suitable for ionic pre-catalysts. whiterose.ac.uk The use of aqueous solvent systems is also gaining traction due to environmental considerations. youtube.com

The addition of a base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and solubility of the base can significantly affect the reaction outcome.

Table 2: Influence of Solvent and Base on Suzuki-Miyaura Coupling

| Solvent | Base | Yield (%) | Reference |

|---|---|---|---|

| Toluene | K₂CO₃ | >90 | mdpi.com |

| DMF | Na₂CO₃ | 92 | mdpi.com |

| Water | Na₂CO₃ | 92 | thieme-connect.de |

This table provides representative data from analogous reactions to demonstrate the effects of solvent and base.

Temperature and Pressure Parameters in Biphenyl Synthesis

The thermal conditions and pressure under which biphenyl synthesis is conducted are pivotal in determining reaction kinetics, yield, and the impurity profile of the final product. For Suzuki-Miyaura cross-coupling reactions, which are frequently employed for generating the biaryl scaffold, temperature control is essential for the efficiency of the catalytic cycle.

Research indicates that the synthesis of nitrobiphenyl compounds often requires elevated temperatures to drive the reaction to completion. For instance, the synthesis of 4'-chloro-2-nitrobiphenyl, a compound structurally related to this compound, has been successfully performed at temperatures ranging from 90°C to 100°C. google.com One specific protocol suggests heating at 90°C for 5 hours to achieve a high yield. researchgate.net Other dehydrogenation aromatization methods to produce 4'-chloro-2-nitrobiphenyl have been carried out at even higher temperatures of 110°C, 128°C, and 138°C, depending on the solvent used. patsnap.com Similarly, the synthesis of 4-methyl-2'-nitrobiphenyl via a copper-catalyzed cross-coupling reaction involves maintaining a constant internal temperature of 150°C. orgsyn.org

While atmospheric pressure is standard for many of these liquid-phase reactions, they are typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions, particularly when using air-sensitive catalysts and reagents. researchgate.netorgsyn.org Pressure becomes a more significant parameter during the purification phase. Techniques like Kugelrohr distillation for the purification of nitrobiphenyl products are performed under reduced pressure (e.g., 1.0 mmHg) to allow for the distillation of high-boiling compounds at lower temperatures, thus preventing thermal decomposition. orgsyn.org

The following table summarizes various temperature parameters used in the synthesis of related nitrobiphenyl compounds.

| Compound | Reaction Type | Temperature | Pressure/Atmosphere | Source |

| 4'-Chloro-2-nitrobiphenyl | Suzuki-Miyaura Coupling | 90-100°C | Heating | google.com |

| 4'-Chloro-2-nitrobiphenyl | Suzuki-Miyaura Coupling | 90°C | Nitrogen | researchgate.net |

| 4'-Chloro-2-nitrobiphenyl | Dehydrogenation | 110-138°C | Atmospheric | patsnap.com |

| 4-Methyl-2'-nitrobiphenyl | Decarboxylative Cross-Coupling | 150°C | Nitrogen | orgsyn.org |

| Flurbiprofen | Suzuki Coupling | Reflux (in water) | Air | units.it |

pH Control in Aqueous Biphenyl Coupling Reactions

In aqueous cross-coupling reactions, such as the Suzuki-Miyaura reaction, maintaining the appropriate pH is crucial for the catalytic cycle to proceed efficiently. The pH of the reaction medium is typically controlled by the choice and concentration of the base. The base plays a critical role in the transmetalation step, where the organic group is transferred from the boronic acid (or its ester) to the palladium catalyst.

For the synthesis of 4'-chloro-2-nitrobiphenyl in an aqueous solution, the reaction is specified to be carried out under weak-base conditions, with a preferred pH range of 8 to 10. google.com This mildly alkaline environment facilitates the activation of the boronic acid component without causing degradation of the reactants or the catalyst.

Various bases are employed in Suzuki reactions to achieve the desired pH. These include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and bicarbonates (e.g., NaHCO₃). units.itnih.govchemicalbook.comresearchgate.net The selection of the base can influence the reaction rate and yield. For example, in the synthesis of biaryl compounds in water, potassium phosphate (B84403) (K₃PO₄·7H₂O) has been used effectively. nih.gov Similarly, sodium carbonate (Na₂CO₃) is a common choice for Suzuki reactions performed in water, as seen in the synthesis of the nonsteroidal anti-inflammatory drug Flurbiprofen. units.it The presence of these bases establishes a buffered, alkaline aqueous phase that is conducive to the key steps of the catalytic process.

Strategies for Purification of Synthetic Intermediates and Final Product

The purification of the target compound, this compound, and its synthetic intermediates is a multi-step process designed to remove unreacted starting materials, catalyst residues, and by-products. The specific strategies employed depend on the physical and chemical properties of the compounds involved.

Purification of Intermediates: Synthetic precursors often require purification before being used in the final coupling step. Common methods include:

Filtration and Washing: Solid intermediates, such as potassium 2-nitrobenzoate, can be isolated by filtration and washed with appropriate solvents like ethanol (B145695) and diethyl ether to remove soluble impurities. orgsyn.org

Aqueous Workup: Intermediates synthesized in organic solvents are often subjected to an aqueous workup. This can involve washing the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities, followed by washes with water and brine (saturated aqueous sodium chloride solution) to remove water-soluble components. google.com The purified intermediate is then obtained after drying the organic phase over an agent like anhydrous sodium sulfate (B86663) and evaporating the solvent. google.com

Purification of the Final Product: A combination of techniques is typically required to achieve a high purity of the final nitrobiphenyl product.

Initial Catalyst Removal: After the reaction, the crude mixture is often filtered through a pad of a filter aid like Celite to remove the heterogeneous palladium catalyst. orgsyn.org

Extraction and Washing: The filtrate is then subjected to a liquid-liquid extraction. For instance, the product can be extracted into a solvent like dichloromethane (B109758) or ethyl acetate. google.comorgsyn.org This organic phase is then washed sequentially with dilute acid (e.g., 1 N HCl) to remove basic residues and then with brine. orgsyn.org

Crystallization/Recrystallization: This is one of the most powerful purification techniques for solid products. The crude product, after initial workup and solvent evaporation, is dissolved in a suitable hot solvent (e.g., methanol (B129727), ethanol, or an ethylene (B1197577) glycol methyl ether) and allowed to cool, causing the purified product to crystallize out, leaving impurities in the mother liquor. patsnap.comgoogle.com For 4'-chloro-2-nitrobiphenyl, recrystallization from anhydrous ethanol is a documented method. google.com

Chromatography: For challenging separations, column chromatography is employed. The crude product is passed through a silica (B1680970) gel column, and different components are eluted with a solvent system (e.g., a hexane/ethyl acetate mixture), separating the desired product from by-products. researchgate.net

Distillation: For liquid products or those that can be melted without decomposition, distillation under reduced pressure (e.g., Kugelrohr distillation) is an effective method to separate the product from non-volatile impurities. orgsyn.org

The following table outlines various purification methods used for nitrobiphenyl compounds and their intermediates.

| Compound/Intermediate | Purification Step | Reagents/Solvents | Purpose | Source |

| Potassium 2-nitrobenzoate | Filtration & Washing | Ethanol, Diethyl ether | Isolate solid intermediate | orgsyn.org |

| 2-Chloro-4-fluoro-5-nitrobenzaldehyde Intermediate | Aqueous Workup | Dichloromethane, Sat. NaHCO₃, Water, Sat. NaCl | Remove acidic and water-soluble impurities | google.com |

| 4'-Chloro-2-nitrobiphenyl | Recrystallization | Anhydrous ethanol | Purify final solid product | google.com |

| 4'-Chloro-2-nitrobiphenyl | Recrystallization | Methanol | Purify final solid product | patsnap.com |

| 2,6-Dinitrobiphenyl | Recrystallization | Ethanol, Ethylene glycol methyl ether | Purify final solid product | google.com |

| 4-Methyl-2'-nitrobiphenyl | Distillation | N/A (Kugelrohr) | Purify final liquid product | orgsyn.org |

| 4'-Chloro-2-nitrobiphenyl | Column Chromatography | Toluene | Separate product from by-products | researchgate.net |

Chemical Reactivity and Transformation Pathways of 5 Chloro 4 Fluoro 2 Nitrobiphenyl

Reduction Reactions of the Nitro Group

The nitro group in 5-Chloro-4'-fluoro-2-nitrobiphenyl is a versatile functional handle that can be readily reduced to an amino group. This transformation is a cornerstone in the synthesis of various derivatives, including the corresponding aniline (B41778), which can serve as a precursor to aza-heterocycles. The reduction can be achieved through several methods, including catalytic hydrogenation and the use of metallic reducing agents.

Catalytic Hydrogenation Mechanisms and Products

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to their corresponding anilines. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, on a solid support like activated carbon, in the presence of a hydrogen source. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, which are successively reduced to the final amine.

For this compound, catalytic hydrogenation would yield 5-Chloro-4'-fluoro-[1,1'-biphenyl]-2-amine. A critical consideration in the hydrogenation of halogenated nitroaromatics is the potential for hydrodehalogenation, where the halogen-carbon bond is cleaved. The choice of catalyst, solvent, and reaction conditions is crucial to ensure the chemoselective reduction of the nitro group while preserving the halogen substituents. For instance, platinum-based catalysts are known to be effective, and the addition of inhibitors can sometimes suppress dehalogenation. stackexchange.com

Table 1: Representative Conditions for Catalytic Hydrogenation of a Related Chloronitroaromatic Compound

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (psi) | Product | Yield (%) | Reference |

| 1% Platinum on Charcoal | Hydrogen gas | Molten nitro compound | 90-95 | 140 | 2,5-dichloroaniline | 95.6 | stackexchange.com |

This table presents data for a related compound, 2,5-dichloronitrobenzene, to illustrate typical reaction conditions.

Metal-Mediated Reductions in Biphenyl (B1667301) Systems

Metal-mediated reductions offer a classic and effective alternative to catalytic hydrogenation for the conversion of nitro groups to amines. Common reagents for this transformation include metals such as iron, tin, or zinc in the presence of an acid, or salts like tin(II) chloride.

The reduction of nitroarenes with iron powder in the presence of an acid, such as hydrochloric acid or acetic acid, is a widely used laboratory and industrial method. commonorganicchemistry.comvedantu.com This process, known as the Béchamp reduction, is generally chemoselective for the nitro group in the presence of other reducible functionalities, including halogens. Similarly, tin(II) chloride in an acidic medium is a reliable reagent for the reduction of aromatic nitro compounds. organic-chemistry.orgacsgcipr.org The reaction proceeds via a series of single-electron transfers from the metal to the nitro group.

For this compound, these methods would be expected to produce 5-Chloro-4'-fluoro-[1,1'-biphenyl]-2-amine. The choice of metal and acid can be optimized to achieve high yields and minimize side reactions.

Table 2: Typical Conditions for Metal-Mediated Reduction of Aromatic Nitro Compounds

| Metal Reagent | Acid/Solvent | Temperature | Product | Notes | Reference |

| Iron (Fe) powder | Acetic Acid / Ethanol (B145695) | Reflux | Aromatic Amine | A common and cost-effective method. | commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Ethanol | Reflux | Aromatic Amine | Often used for its mildness and selectivity. | organic-chemistry.orgacsgcipr.org |

This table provides general conditions for the reduction of aromatic nitro compounds.

Reductive Cyclization to Heterocyclic Systems (e.g., Carbazoles)

A particularly valuable transformation of 2-nitrobiphenyls is their reductive cyclization to form carbazoles, a class of nitrogen-containing heterocycles with important applications in materials science and medicinal chemistry. This reaction involves the reduction of the nitro group and subsequent intramolecular cyclization onto the adjacent phenyl ring.

A common method for achieving this transformation is the Cadogan reaction, which typically employs a trivalent phosphorus reagent, such as triphenylphosphine (B44618) (PPh₃) or triethyl phosphite, as the deoxygenating agent. The reaction is believed to proceed through a nitrene intermediate, which then undergoes intramolecular electrophilic attack on the neighboring aromatic ring to form the carbazole (B46965) skeleton.

In the case of this compound, reductive cyclization would be expected to yield 3-chloro-6-fluorocarbazole. The reaction conditions, particularly the solvent and temperature, can significantly influence the reaction efficiency and yield. High-boiling solvents like 1,2-dichlorobenzene (B45396) (o-DCB) are often used to facilitate the reaction.

Table 3: Reductive Cyclization of Substituted 2-Nitrobiphenyls to Carbazoles using Triphenylphosphine

| 2-Nitrobiphenyl (B167123) Derivative | Reagent | Solvent | Temperature | Product | Yield (%) | Reference |

| 4-Methoxy-2-nitrobiphenyl | PPh₃ (2.5 equiv) | o-DCB | Reflux | 2-Methoxycarbazole | 91 | |

| 4-Cyano-2-nitrobiphenyl | PPh₃ (2.5 equiv) | o-DCB | Reflux | 2-Cyanocarbazole | 95 | |

| 4-Fluoro-2-nitrobiphenyl | PPh₃ (2.5 equiv) | o-DCB | Reflux | 2-Fluorocarbazole | 92 |

This table showcases the versatility of the triphenylphosphine-mediated reductive cyclization for various substituted 2-nitrobiphenyls, providing a strong analogy for the expected reactivity of this compound.

Substitution Reactions Involving Halogen Moieties

The chloro and fluoro substituents on the biphenyl framework of this compound are also amenable to various substitution reactions, providing avenues for further functionalization of the molecule. These reactions can be broadly categorized as nucleophilic aromatic substitutions and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution at Halogenated Positions

Nucleophilic aromatic substitution (SₙAr) is a key reaction for the replacement of a leaving group on an aromatic ring by a nucleophile. byjus.com The reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. These groups stabilize the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction.

In this compound, the chloro substituent is on the same ring as the activating nitro group (ortho to the nitro group), while the fluoro substituent is on the other ring. The reactivity of the halogens in SₙAr reactions generally follows the order F > Cl > Br > I, as the rate-determining step is typically the attack of the nucleophile, and the high electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached.

Therefore, nucleophilic attack is more likely to occur at the carbon bearing the chloro group due to the strong activation by the ortho-nitro group. However, the inherent higher reactivity of the C-F bond in SₙAr reactions could also lead to substitution on the other ring, depending on the reaction conditions and the nucleophile used. Common nucleophiles in these reactions include alkoxides, amines, and thiols.

Table 4: General Principles of Nucleophilic Aromatic Substitution (SₙAr)

| Feature | Description |

| Substrate Requirement | Aromatic ring must be activated by at least one strong electron-withdrawing group (e.g., -NO₂) positioned ortho or para to the leaving group. |

| Leaving Group Trend | F > Cl > Br > I (opposite to Sₙ1 and Sₙ2 reactions). |

| Mechanism | Addition of the nucleophile to form a resonance-stabilized carbanionic intermediate (Meisenheimer complex), followed by elimination of the leaving group. |

| Common Nucleophiles | Alkoxides (RO⁻), phenoxides (ArO⁻), amines (RNH₂, R₂NH), thiols (RSH). |

Metal-Catalyzed Cross-Coupling Reactions at Halogen Sites (e.g., Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination is a prominent example, enabling the coupling of aryl halides with a wide range of primary and secondary amines. beilstein-journals.org

Both the chloro and fluoro substituents in this compound can potentially participate in Buchwald-Hartwig amination. Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl > F. This trend is opposite to that observed in SₙAr reactions and is related to the ease of oxidative addition of the aryl halide to the palladium(0) catalyst.

Consequently, the chloro substituent would be expected to be more reactive than the fluoro substituent under typical Buchwald-Hartwig conditions. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and can be tailored to the specific substrates. For the coupling of aryl chlorides, bulky, electron-rich phosphine ligands are often required.

Table 5: Representative Conditions for Buchwald-Hartwig Amination of an Aryl Chloride

| Aryl Halide | Amine | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| 4-Chlorotoluene | Aniline | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene (B28343) | 100 | N-(p-tolyl)aniline | 98 |

This table provides a representative example of Buchwald-Hartwig amination conditions for an aryl chloride, which can be considered analogous for the chloro substituent in this compound.

Oxidation Pathways and Oxidative Transformations

While specific experimental studies on the oxidation of this compound are not extensively documented in publicly available literature, its potential oxidative transformation pathways can be inferred from the known reactivity of related nitroaromatic compounds. A significant oxidative transformation for nitroarenes is denitrative hydroxylation.

Denitrative Hydroxylation: This process involves the replacement of the nitro group with a hydroxyl group. Recent research has highlighted methods for the direct conversion of nitroarenes to phenols under transition-metal-free conditions. nih.govchemistryviews.orgchemrxiv.orgmanchester.ac.uk These reactions often proceed via an electron-catalyzed radical-nucleophilic substitution (SRN1) mechanism. nih.govchemrxiv.orgmanchester.ac.uk In this proposed mechanism, the nitroarene accepts an electron to form a radical anion. This intermediate then fragments, losing the nitrite (B80452) anion to generate an aryl radical. The aryl radical can then react with a hydroxyl source to yield the corresponding phenol (B47542).

For this compound, this transformation would theoretically lead to the formation of 5-Chloro-4'-fluoro-biphenyl-2-ol. The reaction is typically carried out using a hydroxylating agent in the presence of a base, such as potassium hydroxide (B78521), in a solvent like dimethyl sulfoxide (B87167) (DMSO). chemistryviews.org Electron-deficient nitroarenes tend to react more readily, and the presence of the electron-withdrawing chlorine and fluorine atoms on the biphenyl rings could influence the reactivity of this compound in such a transformation.

It is important to note that other oxidative processes could potentially occur, such as the hydroxylation of the aromatic rings, but these are generally less specific and can lead to a mixture of products. The atmospheric phototransformation of nitrophenols, which involves singlet oxygen, suggests that photochemical oxidation could also be a potential, though likely complex, degradation pathway for this compound. nih.gov

Other Significant Chemical Transformations and Reaction Mechanisms

Beyond oxidation, this compound is susceptible to a variety of other chemical transformations, primarily centered around the reactivity of the nitro group and the potential for intramolecular cyclization and intermolecular coupling reactions.

Reductive Cyclization (Cadogan Reaction): One of the most prominent reactions of 2-nitrobiphenyls is their reductive cyclization to form carbazoles, a reaction known as the Cadogan reaction. acs.orgacs.org This transformation is typically mediated by trivalent phosphorus reagents, such as triphenylphosphine or triethyl phosphite, at elevated temperatures. acs.orgwikipedia.org

The generally accepted mechanism involves the deoxygenation of the nitro group by the phosphine reagent to a transient nitrene intermediate. This highly reactive nitrene then undergoes an intramolecular electrophilic insertion into a C-H bond of the adjacent phenyl ring to form the stable carbazole ring system. acs.org For this compound, this reaction would yield 2-chloro-7-fluorocarbazole.

The reaction conditions, such as the choice of solvent and the nature of the substituents on the biphenyl rings, can significantly affect the reaction efficiency. Studies on substituted 2-nitrobiphenyls have shown that electron-withdrawing groups can accelerate the reaction. acs.org

Table 1: General Conditions for Cadogan Reductive Cyclization

| Reagent | Solvent | Temperature | Product Type |

| Triphenylphosphine | High-boiling solvent (e.g., o-dichlorobenzene) | > 150 °C | Carbazole |

| Triethyl phosphite | Neat or high-boiling solvent | > 150 °C | Carbazole |

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group activates the aromatic ring to which it is attached towards nucleophilic aromatic substitution. libretexts.orgyoutube.com In this compound, the chlorine and fluorine atoms could potentially be displaced by strong nucleophiles. The fluorine atom, being on the second phenyl ring, is less likely to be substituted via a typical SNAr mechanism activated by the nitro group on the first ring. The chlorine atom, being on the same ring as the nitro group, is a more likely site for substitution.

The feasibility of SNAr reactions depends on the position of the leaving group relative to the activating group and the strength of the nucleophile. For a successful substitution, the leaving group is typically positioned ortho or para to the electron-withdrawing group, which is the case for the nitro group and the biphenyl linkage in the 2-position of the chlorinated ring. libretexts.org

Other Potential Transformations:

Ullmann Condensation/Coupling: While typically used for the synthesis of biphenyls, Ullmann-type reactions can also be employed for the formation of C-N and C-O bonds. nih.govoperachem.comwikipedia.org In the context of this compound, these reactions are more relevant to its synthesis rather than its subsequent transformation. The synthesis of 2,2'-dinitrobiphenyls has been achieved via Ullmann coupling of 2-iodonitrobenzene. nih.govoperachem.comrsc.org

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds and is a common method for the synthesis of substituted biphenyls, including 2-nitrobiphenyls. harvard.edunih.govmdpi.comnih.govresearchgate.net The synthesis of this compound itself would likely be achieved through a Suzuki coupling between a suitably substituted boronic acid or ester and an aryl halide.

Derivatives and Analogs of 5 Chloro 4 Fluoro 2 Nitrobiphenyl

Synthesis of Functionalized Analogs via Post-Synthetic Modification

Post-synthetic modification (PSM) is a powerful strategy for diversifying a core molecular structure without the need for de novo synthesis of each analog. rsc.org The functional groups present in 5-Chloro-4'-fluoro-2-nitrobiphenyl—a nitro group, a chloro substituent, and a fluoro substituent—offer multiple handles for such modifications.

The nitro group is particularly versatile. It can be readily reduced to an aniline (B41778) derivative, which then serves as a precursor for a vast number of subsequent reactions. For instance, the resulting amino group can be acylated, alkylated, or used in the formation of sulfonamides, ureas, and thioureas. Furthermore, the aniline can be diazotized and converted to a wide range of other functional groups, including hydroxyl, cyano, and various halides, through Sandmeyer-type reactions.

The chloro and fluoro substituents on the biphenyl (B1667301) rings are generally less reactive towards nucleophilic substitution than the nitro group is to reduction. However, under specific catalytic conditions, these halogen atoms can participate in cross-coupling reactions. For example, palladium- or nickel-catalyzed reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings can be employed to introduce new carbon-carbon or carbon-nitrogen bonds at these positions. mdpi.combeilstein-journals.org The selective activation of the C-Cl bond over the C-F bond is often achievable due to the significant difference in their bond dissociation energies, allowing for regioselective functionalization.

Below is a table summarizing potential post-synthetic modifications of this compound:

| Functional Group | Reagent/Condition | Product Functional Group |

| Nitro | Fe/HCl or H₂, Pd/C | Amino |

| Amino (from Nitro) | Acyl chloride | Amide |

| Amino (from Nitro) | Sulfonyl chloride | Sulfonamide |

| Amino (from Nitro) | NaNO₂, H⁺; then CuX | Halide (X=Cl, Br, CN) |

| Chloro | Arylboronic acid, Pd catalyst | Aryl |

| Chloro | Amine, Pd catalyst | Amino |

Exploration of Structure-Activity Relationships (SAR) in Related Substituted Biphenyls

While specific structure-activity relationship (SAR) studies on derivatives of this compound are not extensively documented in publicly available literature, valuable insights can be gleaned from SAR studies of other substituted biphenyls. nih.gov The biological activity of biphenyl derivatives is often highly dependent on the nature and position of the substituents on both phenyl rings.

For instance, in many classes of biologically active biphenyls, the torsional angle between the two phenyl rings, which is influenced by the size of the ortho-substituents, plays a critical role in determining the molecule's ability to bind to a biological target. The 2-nitro group in this compound imposes a significant steric hindrance, forcing the phenyl rings out of planarity. Modifications at this position, such as reduction to an amino group or replacement with other functionalities, would be expected to have a profound impact on the molecule's conformation and, consequently, its biological activity.

The following table outlines general SAR principles observed in substituted biphenyls that could be relevant to analogs of this compound:

| Substituent Feature | General SAR Observation | Potential Relevance to this compound Analogs |

| Ortho-Substitution | Influences dihedral angle, impacting receptor binding. | Modification of the 2-nitro group will alter the torsional angle. |

| Electronic Effects | Electron-withdrawing or -donating groups affect binding affinity and metabolic stability. | Introduction of diverse functional groups will modulate electronic properties. |

| Hydrogen Bonding | Introduction of H-bond donors/acceptors can enhance target interaction. | Conversion of the nitro group to an amine or amide introduces H-bonding capabilities. |

| Lipophilicity | Affects cell permeability and pharmacokinetic properties. | Varies with the nature of the introduced functional groups. |

Design and Synthesis of Advanced Biphenyl Architectures

The this compound scaffold can serve as a foundational building block for the construction of more complex, "advanced" biphenyl architectures. These can include molecules with extended conjugation, rigidified structures, or multiple biphenyl units.

One approach to creating such architectures is through iterative cross-coupling reactions. For example, the chloro and fluoro substituents can be sequentially functionalized using orthogonal coupling strategies. This allows for the controlled introduction of different aryl or alkyl groups, leading to the formation of unsymmetrical poly-aryl systems.

Furthermore, the functional groups can be used to create bridged or macrocyclic structures. For instance, after reduction of the nitro group to an amine, intramolecular cyclization reactions can be designed to link the two phenyl rings, forming a dibenzofuran (B1670420) or carbazole (B46965) core, depending on the reaction conditions and the other substituents present. Such rigidified structures often exhibit unique photophysical properties and can be explored for applications in materials science, such as in organic light-emitting diodes (OLEDs).

The design of these advanced architectures is guided by the desired properties of the final molecule. For example, extending the π-conjugation through the introduction of additional aromatic rings or unsaturated linkers can be used to tune the photophysical properties for applications in organic electronics. rsc.org The synthesis of sterically hindered biphenyls can lead to atropisomers, which are chiral and can have specific applications in asymmetric catalysis or as chiral ligands. nih.gov

A general synthetic approach for an advanced biphenyl architecture starting from a related compound, 4'-chloro-2-nitrobhenyl, has been reported, highlighting the utility of Suzuki coupling reactions in building up molecular complexity. researchgate.net A similar strategy could be applied to this compound.

| Architectural Class | Design Strategy | Potential Synthetic Method |

| Poly-aryl Systems | Iterative cross-coupling. | Sequential Suzuki or Stille reactions. |

| Bridged Biphenyls | Intramolecular cyclization. | Intramolecular Buchwald-Hartwig or Ullmann coupling. |

| Dendrimers | Convergent or divergent synthesis from a functionalized biphenyl core. | Repetitive coupling and deprotection steps. nih.gov |

Advanced Spectroscopic and Chromatographic Characterization in Research

High-Resolution Mass Spectrometry for Precise Structural Elucidation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the structural elucidation of novel compounds. For 5-Chloro-4'-fluoro-2-nitrobiphenyl, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition. This is crucial for distinguishing it from other isomers or compounds with a similar nominal mass.

Detailed research findings from HRMS analysis of this compound are not widely available in the surveyed scientific literature. However, based on its chemical formula (C₁₂H₇ClFNO₂), the expected exact mass can be calculated. This theoretical value would be the benchmark against which experimental data would be compared for confirmation of the compound's synthesis.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Chemical Formula | Theoretical Exact Mass (m/z) |

| [M]⁺ | C₁₂H₇ClFNO₂ | Calculated Value |

| [M+H]⁺ | C₁₂H₈ClFNO₂ | Calculated Value |

| [M+Na]⁺ | C₁₂H₇ClFNO₂Na | Calculated Value |

Note: The specific calculated values would depend on the ionization technique and the adduct formed. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, indicating the loss of specific functional groups (e.g., NO₂, Cl).

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds in solution. ¹H and ¹³C NMR would be essential for confirming the connectivity and substitution pattern of this compound.

Specific, experimentally determined NMR data for this compound is not readily found in published research. Theoretically, the ¹H NMR spectrum would show a series of multiplets in the aromatic region, with chemical shifts and coupling constants dictated by the positions of the chloro, fluoro, and nitro substituents. Similarly, the ¹³C NMR spectrum would display distinct signals for each of the twelve carbon atoms in the biphenyl (B1667301) system. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning the proton and carbon signals to their respective positions on the aromatic rings.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity |

| ¹H | 7.0 - 8.5 | Doublet, Triplet, Multiplet |

| ¹³C | 110 - 165 | Singlet |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For this compound, these techniques would be used to confirm the presence of the nitro group, the carbon-chlorine bond, the carbon-fluorine bond, and the aromatic rings.

While specific FT-IR and Raman spectra for this compound are not available in the reviewed literature, the expected characteristic vibrational frequencies can be predicted based on known data for similar functional groups.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 |

| Asymmetric NO₂ Stretch | FT-IR | 1500 - 1570 |

| Symmetric NO₂ Stretch | FT-IR | 1335 - 1370 |

| C=C Aromatic Stretch | FT-IR, Raman | 1400 - 1600 |

| C-F Stretch | FT-IR | 1000 - 1400 |

| C-Cl Stretch | FT-IR, Raman | 600 - 800 |

Electronic Spectroscopy (UV-Vis) for Purity Assessment and Quantitative Analysis

Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is useful for assessing purity and for quantitative analysis. The aromatic and nitro-substituted nature of this compound would result in characteristic absorption bands in the UV region.

Detailed experimental UV-Vis absorption data for this specific compound is not documented in the available literature. It is anticipated that the spectrum would exhibit strong absorptions corresponding to π-π* transitions of the biphenyl system, with the nitro group likely causing a bathochromic (red) shift of these bands. A concentration-dependent calibration curve could be established to quantify the compound in solution.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted λₘₐₓ (nm) | Solvent |

| π → π* | 250 - 350 | Ethanol (B145695) or Methanol (B129727) |

Note: The exact maximum absorption wavelength (λₘₐₓ) and molar absorptivity would need to be determined experimentally.

Chromatographic Separations for Research Purity and Isolation

Chromatographic techniques are fundamental for the separation, purification, and analytical assessment of chemical compounds. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) would be applicable to this compound.

HPLC is a versatile technique for the analysis and purification of non-volatile compounds. For this compound, reversed-phase HPLC, using a C18 column and a mobile phase such as a methanol/water or acetonitrile/water gradient, would be a standard method for assessing its purity. The retention time of the compound would be a key identifier under specific chromatographic conditions. Preparative HPLC could be employed to isolate the compound in high purity from a reaction mixture.

Specific HPLC methods and retention times for this compound have not been reported in the surveyed literature.

Given its biphenyl structure, this compound may possess sufficient volatility and thermal stability to be analyzed by gas chromatography (GC), often coupled with a mass spectrometer (GC-MS). This technique would be highly effective for separating it from other volatile impurities and for providing simultaneous mass spectral data for identification. The choice of the GC column (e.g., a non-polar or medium-polarity column) and the temperature program would be critical for achieving good separation.

As with other analytical techniques, specific GC methods and retention times for this compound are not documented in the available scientific literature.

Preparative Chromatography Techniques for Compound Isolation

Preparative chromatography is a fundamental method for isolating and purifying chemical compounds from reaction mixtures. This technique separates components based on their differential partitioning between a stationary phase and a mobile phase. The choice of the stationary phase (e.g., silica (B1680970) gel, reversed-phase C18) and the mobile phase (a single solvent or a mixture of solvents) is critical for achieving effective separation. Detection is typically carried out using ultraviolet (UV) spectroscopy or other suitable methods.

For a compound like this compound, a researcher would typically develop a separation method using analytical techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) before scaling up to a preparative scale. However, no published methods detailing the specific conditions (e.g., column type, solvent system, flow rate) for the preparative chromatographic isolation of this compound were found.

Solid-State Characterization Methods

The characterization of a compound in its solid state provides vital information about its crystalline structure, thermal stability, and physical properties.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) is a powerful non-destructive technique used to determine the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the unit cell dimensions, space group, and the precise arrangement of atoms within the crystal lattice. This information is fundamental to understanding the compound's physical and chemical properties.

A search for crystallographic data for this compound in databases such as the Cambridge Structural Database (CSD) yielded no results. Consequently, information regarding its crystal system, space group, and unit cell parameters is not available.

Thermal Analysis Techniques (DSC, TGA)

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the behavior of materials as a function of temperature. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions such as melting point, glass transitions, and crystallization events. TGA measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition temperatures.

Particle Size and Surface Area Analysis

The analysis of particle size and surface area is important for understanding the physical properties of a solid material, which can influence its dissolution rate, reactivity, and handling characteristics. Techniques such as laser diffraction, dynamic light scattering, and gas adsorption (e.g., BET analysis) are commonly employed for these measurements.

There is no available information regarding the particle size distribution or specific surface area of this compound.

Electrochemistry and Voltammetric Research Applications

Voltammetric Behavior and Mechanisms of Nitro Group Reduction

The electrochemical reduction of the nitro group in aromatic compounds is a well-studied process. uchile.cl In the case of 5-Chloro-4'-fluoro-2-nitrobiphenyl, the nitro group is the primary electroactive moiety. The reduction mechanism is generally pH-dependent and proceeds through a series of steps.

In aprotic and mixed media, the reduction often occurs in a single, irreversible step corresponding to the transfer of four electrons and four protons to form the corresponding hydroxylamine (B1172632) derivative. uchile.cl In some cases, particularly in aprotic solvents, a one-electron reversible couple can be observed, corresponding to the formation of a stable nitro radical anion. uchile.cl

The general mechanism for the reduction of a nitroaromatic compound (Ar-NO₂) can be summarized as follows:

Formation of the nitroso intermediate (two-electron reduction): Ar-NO₂ + 2e⁻ + 2H⁺ → Ar-NO + H₂O

Formation of the hydroxylamine intermediate (further two-electron reduction): Ar-NO + 2e⁻ + 2H⁺ → Ar-NHOH

Formation of the amine (final two-electron reduction): Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O

The presence of electron-withdrawing groups, such as the chloro and fluoro substituents on the biphenyl (B1667301) rings, is expected to facilitate the reduction of the nitro group by lowering the electron density on the aromatic system. This would likely shift the reduction potential to less negative values compared to unsubstituted nitrobiphenyl.

Table 1: Representative Voltammetric Data for the Reduction of Nitrobiphenyls

| Compound | Technique | Electrode | Medium | Peak Potential (V vs. Ag/AgCl) |

| 2-Nitrobiphenyl (B167123) | DPV | m-AgSAE | 0.01 M LiOH (pH 12.0) – methanol (B129727) (9:1) | -0.75 |

| 4-Nitrobiphenyl (B1678912) | DPV | m-AgSAE | 0.25 M acetate (B1210297) buffer (pH 4.8) – methanol (7:3) | -0.60 |

| This compound (Expected) | DPV | GCE | Aqueous-organic mixture | Less negative than 2-nitrobiphenyl |

Note: Data for 2-nitrobiphenyl and 4-nitrobiphenyl is from a study using a mercury meniscus modified silver solid amalgam electrode (m-AgSAE). electrochemsci.org The expected potential for this compound is an educated estimation based on the electronic effects of the halogen substituents.

Development of Advanced Electroanalytical Methodologies for Trace Analysis of Nitrobiphenyls

The development of sensitive and selective analytical methods for the detection of nitrobiphenyls is crucial for environmental monitoring. electrochemsci.org Electroanalytical techniques, particularly voltammetric methods, offer several advantages, including high sensitivity, rapid analysis, and relatively low cost. tcd.ie

Various voltammetric techniques can be employed for the trace analysis of nitrobiphenyls, including:

Differential Pulse Voltammetry (DPV): This is a highly sensitive technique that can be used for the quantification of nitrobiphenyls in the micromolar to nanomolar concentration range. electrochemsci.org

Square-Wave Voltammetry (SWV): SWV is another sensitive pulse technique that offers rapid analysis times.

Adsorptive Stripping Voltammetry (AdSV): This technique involves a preconcentration step where the analyte is adsorbed onto the electrode surface, followed by a voltammetric scan to measure the analyte. AdSV can significantly lower the detection limits for nitrobiphenyls.

The choice of working electrode is critical for the performance of the electroanalytical method. While mercury electrodes have been traditionally used, solid electrodes such as glassy carbon electrodes (GCE), boron-doped diamond electrodes, and various modified electrodes are now more common due to their wider potential windows and lower toxicity. tcd.ienih.gov The surface of these electrodes can be modified with various materials, such as nanoparticles or polymers, to enhance their sensitivity and selectivity towards nitrobiphenyls.

Table 2: Comparison of Electroanalytical Methods for Nitroaromatic Compounds

| Method | Typical Detection Limit | Advantages | Disadvantages |

| Differential Pulse Voltammetry (DPV) | 10⁻⁷ - 10⁻⁸ M | Good sensitivity, well-defined peaks | Lower scan rates than SWV |

| Square-Wave Voltammetry (SWV) | 10⁻⁷ - 10⁻⁸ M | High speed, good sensitivity | Complex waveform |

| Adsorptive Stripping Voltammetry (AdSV) | 10⁻⁹ - 10⁻¹⁰ M | Excellent sensitivity due to preconcentration | Surface fouling can be an issue |

Electrochemical Synthesis Approaches for Biphenyl Derivatives

Electrochemical methods can also be utilized for the synthesis of biphenyl derivatives. nih.gov These methods offer a green and efficient alternative to traditional chemical synthesis, as they often avoid the use of harsh reagents and can be performed at room temperature. nih.gov

One common approach for the electrochemical synthesis of biphenyls is through the reductive coupling of aryl halides. In the case of synthesizing a substituted biphenyl like this compound, a potential route could involve the cross-coupling of two different aryl halides. For example, the electrochemical reduction of a mixture of a dihalobenzene and a halogenated nitrobenzene (B124822) in the presence of a suitable catalyst could yield the desired product.

Another approach is the anodic oxidation of aromatic compounds to generate radical cations, which can then couple to form biphenyls. nih.gov The selectivity of these reactions can be controlled by the choice of electrode material, solvent, and electrolyte.

While specific electrochemical synthesis methods for this compound are not readily found in the literature, the general principles of electrosynthesis of biphenyls can be applied. For instance, a Suzuki-type cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds, can also be promoted electrochemically. rsc.org

Table 3: Common Electrochemical Reactions for Biphenyl Synthesis

| Reaction Type | Description | Key Parameters |

| Reductive Coupling of Aryl Halides | Electrochemical reduction of aryl halides to form an aryl radical or anion, which then couples. | Electrode potential, catalyst, solvent. |

| Anodic Oxidation and Coupling | Anodic oxidation of aromatic compounds to form radical cations that dimerize. | Electrode material, current density, supporting electrolyte. |

| Electrochemically Promoted Cross-Coupling | Using electrochemistry to drive transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi). | Catalyst, electrode potential, reaction medium. rsc.org |

Theoretical and Computational Chemistry Studies on 5 Chloro 4 Fluoro 2 Nitrobiphenyl

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of 5-Chloro-4'-fluoro-2-nitrobiphenyl is fundamentally determined by the interplay of the two phenyl rings and the influence of its substituents: a chloro group, a fluoro group, and a nitro group. Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons within the molecule and identifying the regions most susceptible to chemical reaction.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. frontiersin.orgrsc.org

In this compound, the presence of electron-withdrawing groups—the nitro group being particularly strong, followed by the halogens—is expected to lower the energy of both the HOMO and LUMO levels compared to unsubstituted biphenyl (B1667301). The nitro group, with its strong -M (mesomeric) and -I (inductive) effects, will significantly draw electron density from the phenyl ring to which it is attached. This effect is anticipated to localize the LUMO primarily on the nitrated phenyl ring, making this part of the molecule more susceptible to nucleophilic attack.

Computational methods like Density Functional Theory (DFT) are instrumental in calculating the energies of these frontier orbitals and visualizing their spatial distribution. frontiersin.org For a molecule like this compound, DFT calculations would likely reveal a HOMO that is distributed across both phenyl rings, with some contribution from the halogen atoms, and a LUMO that is predominantly located on the nitro-substituted ring.

Hypothetical Electronic Properties of this compound

| Property | Predicted Value | Method of Prediction |

| HOMO Energy | -6.5 to -7.5 eV | Extrapolation from data on similar nitrobiphenyls and halogenated aromatics. |

| LUMO Energy | -2.0 to -3.0 eV | Extrapolation from data on similar nitrobiphenyls and halogenated aromatics. |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Calculated as the difference between HOMO and LUMO energies. |

This data is hypothetical and intended for illustrative purposes, based on typical values for similar aromatic compounds. frontiersin.orgresearchgate.net

Reaction Mechanism Predictions and Energetics Calculations

Theoretical chemistry can predict the most likely pathways for chemical reactions involving this compound and calculate the associated energy changes. Given its structure, a probable reaction would be nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group activates the ring to which it is attached, particularly at the ortho and para positions, making it a prime target for nucleophiles.

Computational modeling can be employed to map the potential energy surface for such a reaction. This would involve calculating the energies of the reactants, any transition states, and the products. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. A lower activation energy implies a faster reaction.

For instance, the reaction of this compound with a nucleophile like methoxide (B1231860) could be modeled. The calculations would likely show that the nucleophile preferentially attacks the carbon atom bearing the chloro or nitro group. The relative activation energies for these different pathways would indicate the most probable site of reaction.

Hypothetical Reaction Energetics for a Nucleophilic Substitution Reaction

| Parameter | Predicted Value (kcal/mol) | Significance |

| Activation Energy (Ea) | 15 - 25 | Energy barrier that must be overcome for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | -10 to -20 | Indicates an exothermic reaction, releasing heat. |

This data is hypothetical and intended for illustrative purposes.

Molecular Dynamics and Conformation Analysis

A key structural feature of biphenyl and its derivatives is the torsional or dihedral angle between the two phenyl rings. This angle arises from a balance between two opposing forces: steric hindrance between the ortho substituents, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar arrangement. colostate.eduic.ac.uk For unsubstituted biphenyl, this angle is approximately 44 degrees in the gas phase. colostate.edu

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of this molecule. aps.orgnih.gov An MD simulation would track the atomic motions over time, revealing the preferred dihedral angles and the energy barriers to rotation around the central carbon-carbon bond. nih.gov It is anticipated that the molecule would exist as a pair of atropisomers (enantiomers that are stable due to restricted rotation), with a significant energy barrier to interconversion. libretexts.org

Hypothetical Conformational Data for this compound

| Parameter | Predicted Value | Significance |

| Equilibrium Dihedral Angle | 60° - 80° | The most stable angle between the two phenyl rings. libretexts.orgacs.org |

| Rotational Energy Barrier | 15 - 25 kcal/mol | The energy required for the phenyl rings to rotate past each other. |

This data is hypothetical and intended for illustrative purposes, based on studies of sterically hindered biphenyls. libretexts.orgrsc.org

Environmental Research and Degradation Studies of 5 Chloro 4 Fluoro 2 Nitrobiphenyl

The study of halogenated nitrobiphenyls, a class of synthetic aromatic compounds, is of significant environmental interest due to their potential persistence and the generation of transformation products in various environmental matrices. This article focuses on the chemical compound 5-Chloro-4'-fluoro-2-nitrobiphenyl, exploring its potential environmental fate through abiotic and biotic degradation pathways, its persistence, and the analytical methodologies employed in its research.

Applications in Organic Synthesis and Materials Science

Role as Synthetic Building Blocks and Chemical Intermediates

Halogenated nitrobiphenyls are a class of organic compounds that serve as crucial building blocks in the synthesis of more complex molecules. The presence of nitro and halogen functional groups on the biphenyl (B1667301) scaffold provides multiple reaction sites for a variety of chemical transformations.

For instance, the nitro group can be readily reduced to an amino group, which is a key step in the synthesis of many pharmaceuticals and dyes. The halogen atoms, such as chlorine and fluorine, can participate in various cross-coupling reactions, like the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. researchgate.net This versatility makes them valuable intermediates. A patent for the preparation of nitrobiphenyls highlights their utility as precursors for biphenylamines, which are intermediates for fungicidal crop protection agents. google.com

A practical method for the large-scale synthesis of 4'-chloro-2-nitrobiphenyl (B3055000), a key intermediate for the fungicide Boscalid, has been developed, underscoring the importance of such compounds in agrochemical synthesis. researchgate.netpatsnap.com The synthesis often involves a Suzuki coupling reaction, a powerful method for creating the biphenyl structure. researchgate.net

Precursors for Advanced Organic Materials (e.g., Dyes, Pigments, Organic Semiconductors)

The structural backbone of nitrobiphenyls is a component of many organic functional materials. The extended π-system of the biphenyl unit, which can be further modified, is a desirable feature for materials with specific electronic and optical properties.

While direct evidence for the use of 5-Chloro-4'-fluoro-2-nitrobiphenyl in this area is absent, related nitroaromatic compounds are precursors for azo dyes. The synthesis of such dyes often involves the diazotization of an aromatic amine (derived from the reduction of a nitro compound) followed by coupling with a suitable aromatic partner. The specific substituents on the aromatic rings influence the color and properties of the resulting dye.

Furthermore, the field of organic electronics utilizes tailored biphenyl derivatives for applications such as organic light-emitting diodes (OLEDs) and organic semiconductors. The ability to tune the electronic properties through substitution makes them attractive candidates for these advanced materials.

Applications in Agrochemical and Pharmaceutical Intermediate Synthesis

The synthesis of both agrochemicals and pharmaceuticals frequently relies on halogenated and nitrated aromatic intermediates. The individual substituents play a critical role in the biological activity of the final product.

As previously mentioned, 4'-chloro-2-nitrobiphenyl is a vital intermediate in the production of the fungicide Boscalid. researchgate.netpatsnap.com This demonstrates the direct application of a closely related compound in the agrochemical industry. Patents describe the preparation of various nitrobiphenyls for their use as precursors to fungicidal compounds. google.com